2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate is an organic compound with the chemical formula C16H18O4S. It is a colorless to pale yellow liquid commonly used as a reagent and intermediate in organic synthesis. This compound is known for its ester-like properties and is often utilized in various chemical reactions due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 2-(benzyloxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of an ester bond between the alcohol and the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine derivative of the original compound.
Hydrolysis: The major products are 2-(benzyloxy)ethanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols and amines, facilitating the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Polymer Chemistry: It serves as a monomer or comonomer in the production of specialty polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate primarily involves its role as a protecting group or intermediate in chemical reactions. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The benzyl group provides stability and can be removed under specific conditions, allowing for the selective deprotection of functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)ethanol tosylate
- 2-(2-(Benzyloxy)ethoxy)ethyl 4-methylbenzenesulfonate
- 2-(2-(((Benzyloxy)carbonyl)amino)ethoxy)ethyl 4-methylbenzenesulfonate
Uniqueness
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate is unique due to its specific combination of a benzyloxy group and a 4-methylbenzenesulfonate group. This combination provides both stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to act as a protecting group and participate in nucleophilic substitution reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-phenylmethoxyethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-14-7-9-16(10-8-14)21(17,18)20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNFGZWMDNDYNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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